Sitostanyl ferulate
Overview
Description
Sitostanyl ferulate is a phytosterol ester derived from the esterification of sitostanol and ferulic acid. It is a type of steryl ferulate found predominantly in the bran layers of cereal grains such as wheat, rice, and corn . This compound is known for its antioxidant properties, which are attributed to the phenolic component, ferulic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sitostanyl ferulate can be synthesized through the esterification of sitostanol with ferulic acid. This reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, this compound is often extracted from natural sources such as rice bran oil or wheat bran. The extraction process involves solvent extraction followed by purification steps like saponification and esterification . Enzymatic hydrolysis is also employed to enhance the yield and purity of the compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Sitostanyl alcohol.
Substitution: Various substituted ferulates.
Scientific Research Applications
Sitostanyl ferulate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry:
- Used as an antioxidant in various chemical formulations to prevent oxidation and degradation of products .
Biology:
- Studied for its potential role in modulating biological pathways related to oxidative stress and inflammation .
Medicine:
- Investigated for its cholesterol-lowering effects and potential benefits in cardiovascular health .
- Explored for its anti-inflammatory and anti-cancer properties .
Industry:
Mechanism of Action
Sitostanyl ferulate exerts its effects primarily through its antioxidant activity. The phenolic hydroxyl group of ferulic acid is capable of scavenging free radicals, thereby reducing oxidative stress . This antioxidant activity is further enhanced by the presence of the sitostanol moiety, which stabilizes the radical form of ferulic acid . Additionally, this compound has been shown to modulate various signaling pathways involved in inflammation and cholesterol metabolism .
Comparison with Similar Compounds
- Campesteryl ferulate
- Cycloartenyl ferulate
- 24-methylene-cycloartanyl ferulate
Properties
IUPAC Name |
[(3S,5S,8R,9S,10S,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H60O4/c1-8-28(25(2)3)12-9-26(4)32-15-16-33-31-14-13-29-24-30(19-21-38(29,5)34(31)20-22-39(32,33)6)43-37(41)18-11-27-10-17-35(40)36(23-27)42-7/h10-11,17-18,23,25-26,28-34,40H,8-9,12-16,19-22,24H2,1-7H3/b18-11+/t26-,28-,29+,30+,31+,32-,33+,34+,38+,39-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKOKKNCCBUUMP-HNBUMGCJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C=CC5=CC(=C(C=C5)O)OC)C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)OC(=O)/C=C/C5=CC(=C(C=C5)O)OC)C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H60O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301341836 | |
Record name | Stigmastanol ferulate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301341836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
592.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117857-70-2 | |
Record name | Sitostanyl ferulate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117857702 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SITOSTANYL FERULATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0VKV946D5B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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